3-(1,3-dioxan-4-yl)propanoic acid
Description
Properties
CAS No. |
733736-43-1 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-(1,3-dioxan-4-yl)propanoic acid |
InChI |
InChI=1S/C7H12O4/c8-7(9)2-1-6-3-4-10-5-11-6/h6H,1-5H2,(H,8,9) |
InChI Key |
QLSLIMCCBKKAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCOC1CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the 1,3-dioxane ring. The subsequent introduction of the propanoic acid group can be achieved through various organic reactions, such as esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of 3-(1,3-dioxan-4-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-4-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(1,3-Dioxan-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxan-4
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below summarizes key structural analogs and their distinguishing features:
Key Observations:
- Biological Activity: Quinoline Derivatives: The quinoline-containing analog exhibits broad-spectrum antimicrobial activity, attributed to its planar aromatic system disrupting microbial membranes . Amino-Phenyl Derivatives: Substitution with a 4-hydroxyphenylamino group enhances anticancer activity, likely through interactions with eukaryotic biochemical pathways (e.g., kinase inhibition) . Dihydroxyphenyl Derivatives: Antioxidant activity in dihydrocaffeic acid correlates with its ability to scavenge free radicals via phenolic hydroxyl groups .
Physicochemical Properties
- Metabolism: Phase II metabolites (e.g., sulfates, glucuronides) dominate in dihydrocaffeic acid derivatives due to their phenolic groups, whereas the dioxane-containing target compound may undergo slower metabolic transformation .
- Lipophilicity: Thioether and methoxy substituents (e.g., in 3-[(4-Methoxyphenyl)thio]propanoic acid) increase logP values, favoring blood-brain barrier penetration .
Q & A
Q. What are the recommended synthetic routes for 3-(1,3-dioxan-4-yl)propanoic acid in laboratory settings?
- Methodological Answer: The synthesis typically involves condensation reactions between 1,3-dioxane derivatives and propanoic acid precursors. Key reagents include catalysts like pyridine or DMAP, and solvents such as dichloromethane or ethanol under controlled temperatures (e.g., reflux conditions). Purification is achieved via column chromatography or recrystallization. Similar protocols for structurally related compounds emphasize the importance of protecting groups to stabilize reactive intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dioxane ring and propanoic acid moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For complex stereochemistry, 2D NMR (e.g., COSY, HSQC) and computational tools (e.g., PubChem data) are recommended .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Refer to safety protocols for structurally similar compounds, which highlight stability under recommended storage conditions .
Q. What are the primary research applications of this compound in chemical synthesis?
- Methodological Answer: The compound serves as a building block for synthesizing heterocyclic derivatives (e.g., thiazolidinones, pyrazoles) via nucleophilic substitution or cycloaddition reactions. Its dioxane ring enhances solubility, making it useful in designing bioactive molecules. Applications in medicinal chemistry include modifying pharmacokinetic properties of lead compounds .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
- Methodological Answer: Systematic optimization involves:
- Screening catalysts (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity.
- Adjusting solvent polarity (e.g., switching from THF to DMF) to stabilize transition states.
- Using Design of Experiments (DoE) to evaluate temperature, time, and stoichiometry interactions.
Studies on analogous compounds demonstrate yield improvements from 40% to >75% through iterative parameter adjustments .
Q. How do researchers resolve contradictory data in NMR assignments for complex derivatives of propanoic acid?
- Methodological Answer: Contradictions arise from overlapping signals or dynamic processes (e.g., ring puckering in dioxane). Solutions include:
- Variable-temperature NMR to assess conformational stability.
- Computational modeling (DFT or MD simulations) to predict chemical shifts.
- Comparative analysis with crystallographic data (if available). For example, PubChem-derived InChI keys and SMILES strings aid in validating structural hypotheses .
Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer: SAR studies involve:
- Synthesizing analogs with modified substituents (e.g., halogenation of the dioxane ring).
- Evaluating biological activity (e.g., enzyme inhibition assays, cytotoxicity screens).
- Computational docking to predict binding affinities to target proteins.
For example, pyrazole-containing analogs show enhanced antimicrobial activity, guided by electronic and steric parameter analysis .
Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled using COSMO-RS. Molecular dynamics (MD) simulations assess conformational flexibility in aqueous vs. organic phases. PubChem-derived data validate computational predictions against experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
